8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethyl and pyridazinyl groups. One common approach is to start with a suitable spirocyclic precursor and then introduce the trifluoromethyl group through a nucleophilic substitution reaction. The pyridazinyl group can be introduced via a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the pyridazinyl moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For example, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating pain and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 7-azaspiro[3.5]nonane
- 1-oxa-8-azaspiro[4.5]decane
Uniqueness
8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific trifluoromethyl and pyridazinyl groups, which confer distinct chemical properties and biological activities compared to other spirocyclic compounds .
Properties
Molecular Formula |
C12H12F3N5O2 |
---|---|
Molecular Weight |
315.25 g/mol |
IUPAC Name |
8-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H12F3N5O2/c13-12(14,15)7-1-2-8(19-18-7)20-5-3-11(4-6-20)9(21)16-10(22)17-11/h1-2H,3-6H2,(H2,16,17,21,22) |
InChI Key |
GUOSTNLDJYOYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.